molecular formula C7H5BrN2O2S B11857340 Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No.: B11857340
M. Wt: 261.10 g/mol
InChI Key: ICMIQWAONPVGQQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound with a unique structure that combines a thieno and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
  • 3-Bromo-1-methyl-1H-pyrazole

Uniqueness

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is unique due to the presence of both a thieno and pyrazole ring in its structure. This combination imparts distinct chemical and physical properties that are not found in simpler pyrazole or thieno derivatives. The presence of the bromine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H5BrN2O2S
  • Molecular Weight: 261.10 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC(=O)C1=CC2=C(NN=C2S1)Br

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, which is critical for its potential therapeutic applications. The compound may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties: Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. For instance:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.Hep-23.25Induces apoptosis
Wei et al.A54926Inhibits cell proliferation
Xia et al.NCI-H46049.85Causes significant cell apoptosis

These studies highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound in drug development.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for antimicrobial effects. It shows promise against specific bacterial strains, although detailed quantitative data is still emerging.

Case Studies and Research Findings

Recent advancements in the synthesis and application of pyrazole derivatives have underscored the importance of compounds like this compound in drug design:

  • Synthesis Techniques : The compound can be synthesized via bromination of thieno-pyrazole derivatives using N-bromosuccinimide (NBS), optimizing yield and purity for industrial applications .
  • Pharmacological Studies : Various pharmacological studies have been conducted to evaluate its binding affinity to specific targets, crucial for understanding its therapeutic potential .

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-bromo-2H-thieno[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H,9,10)

InChI Key

ICMIQWAONPVGQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2S1)Br

Origin of Product

United States

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